molecular formula C13H13NO4 B065963 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate CAS No. 173353-34-9

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate

Cat. No.: B065963
CAS No.: 173353-34-9
M. Wt: 247.25 g/mol
InChI Key: BMIVTLPISDRDHK-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring with two keto groups at positions 2 and 5, and an acetate group at position 3. The compound’s molecular formula is C13H13NO4, and it has a molecular weight of 247.25 g/mol .

Preparation Methods

The synthesis of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the keto groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxyl derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1-benzyl-2,5-dioxopyrrolidin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIVTLPISDRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401910
Record name 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173353-34-9
Record name 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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